molecular formula C14H10Cl2N4O B5399669 5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole

5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole

Cat. No.: B5399669
M. Wt: 321.2 g/mol
InChI Key: IBYDSAZUMIPRPX-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a phenyl group at the 1-position and a (2,4-dichlorophenoxy)methyl group at the 5-position. The tetrazole ring, known for its high nitrogen content and aromatic stability, is often utilized in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O/c15-10-6-7-13(12(16)8-10)21-9-14-17-18-19-20(14)11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYDSAZUMIPRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole typically involves the reaction of 2,4-dichlorophenol with chloromethyl methyl ether to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with phenyl magnesium bromide to introduce the phenyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Scientific Research Applications

Medicinal Chemistry

5-[(2,4-Dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole has shown potential in various therapeutic applications:

a. Antifungal Activity

Research indicates that tetrazoles can disrupt fungal enzymatic functions without affecting human enzymes. Compounds like VT-1161 and VT-1129, which are structurally similar to tetrazoles, have been identified as promising antifungal agents .

b. Angiotensin II Receptor Blockers

Tetrazoles serve as bioisosteres for carboxylate groups in angiotensin II receptor blockers (ARBs) such as losartan and candesartan. These drugs are crucial in managing hypertension and heart failure due to their ability to inhibit the angiotensin II pathway .

c. Synthesis of Pharmaceutical Agents

The synthesis of various pharmaceutical agents often incorporates tetrazole derivatives due to their favorable biological properties. For example, tetrazoles can be synthesized from amines and sodium azide through catalytic processes, yielding high-purity products suitable for drug development .

Agricultural Science

In agricultural research, this compound has been explored for its herbicidal properties:

a. Herbicide Development

The compound's structure allows it to interact with plant growth regulators, potentially leading to the development of new herbicides that can effectively control weed populations while minimizing environmental impact. The dichlorophenoxy group enhances its herbicidal efficacy by mimicking natural plant hormones .

Material Science

The unique properties of tetrazoles also extend to material science applications:

a. Polymer Chemistry

Tetrazoles can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Their ability to form cross-links within polymer chains leads to improved performance in high-temperature applications .

b. Coordination Chemistry

The presence of nitrogen atoms in the tetrazole ring allows for coordination with metal ions, making these compounds useful in creating metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryVT-1161 and VT-1129 studies Demonstrated antifungal properties with minimal human toxicity.
Agricultural ScienceHerbicide efficacy tests Showed potential as a selective herbicide with effective weed control mechanisms.
Material SciencePolymer stability enhancement Improved thermal stability in polymers containing tetrazole derivatives.

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or disrupt cellular processes by binding to specific proteins. The dichlorophenoxy moiety is known to interfere with cellular respiration and energy production, while the tetrazole ring can interact with nucleic acids and proteins, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues of Tetrazole Derivatives

Table 1: Key Structural and Physical Properties of Selected Tetrazole Derivatives
Compound Name Substituents (Position 1 and 5) Molecular Formula Molecular Weight Key Properties/Applications Reference
5-[(2,4-Dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole 1-Phenyl, 5-[(2,4-dichlorophenoxy)methyl] C₁₄H₁₀Cl₂N₄O 337.16 (calc.) Potential herbicidal activity (inferred) -
1-(2,4-Dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-tetrazole 1-(2,4-Dichloro-5-isopropoxyphenyl), 5-(3,4-dichlorophenyl) C₁₆H₁₂Cl₄N₄O 418.1 Structural complexity; halogen-rich
5-(4-Methyl-benzylsulfanyl)-1-phenyl-1H-tetrazole 1-Phenyl, 5-[(4-methylbenzyl)sulfanyl] C₁₅H₁₄N₄S 282.36 Sulfur-containing linker; lower polarity
5-((2-((2,4-Dichlorobenzyl)oxy)-2-phenylethyl)thio)-1H-tetrazole 1H-tetrazole, 5-[(2-(2,4-dichlorobenzyloxy)-2-phenylethyl)thio] C₁₆H₁₄Cl₂N₄OS 397.28 Thioether linkage; moderate yield (72%)
Key Observations:

Substituent Effects on Polarity and Reactivity: The dichlorophenoxy group in the target compound introduces electron-withdrawing effects and enhances lipophilicity compared to sulfur-containing analogs like 5-(4-methyl-benzylsulfanyl)-1-phenyl-1H-tetrazole .

Synthetic Methodologies: The target compound’s dichlorophenoxy group may require specialized coupling conditions, similar to the synthesis of 5-((2-((2,4-dichlorobenzyl)oxy)-2-phenylethyl)thio)-1H-tetrazole, which employs PEG-400 and Bleaching Earth Clay under mild conditions (70–80°C) . In contrast, sulfanyl-substituted tetrazoles (e.g., ) are synthesized via nucleophilic substitution, emphasizing the versatility of tetrazole functionalization.

Spectroscopic Characterization: IR Spectroscopy: The dichlorophenoxy group in the target compound would show C-O-C stretching at ~1250 cm⁻¹ and C-Cl vibrations at 750–550 cm⁻¹, consistent with analogs in and . NMR Spectroscopy: The phenyl protons in the target compound are expected to resonate at δ 7.2–7.6 ppm (similar to 1-phenyl-1H-tetrazoles in ), while the dichlorophenoxy methylene group would appear as a singlet near δ 4.8–5.2 ppm .

Comparison with Non-Tetrazole Analogs

Table 2: Dichlorophenoxy-Containing Non-Tetrazole Compounds
Compound Name Core Structure Molecular Formula Molecular Weight Application Reference
Bifenox (Herbicide) Benzoate ester C₁₄H₉Cl₂NO₅ 342.13 Herbicide
5-(2,4-Dichlorophenoxy)-2-nitrobenzoate Benzoate ester C₁₄H₉Cl₂NO₅ 342.13 Herbicidal activity
5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Pyrazole C₁₉H₁₄Cl₃F₃N₂OS 481.75 Fungicidal potential
Key Observations:
  • Bioactivity: The dichlorophenoxy group is a common motif in agrochemicals, as seen in Bifenox (herbicide) and pyrazole-based fungicides . This suggests that the target tetrazole derivative may also exhibit herbicidal or fungicidal properties.

Biological Activity

5-[(2,4-Dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole is a compound of considerable interest due to its potential biological activities. This tetrazole derivative has been studied for various pharmacological effects, including anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15H13ClN4O
  • Molecular Weight : 302.75 g/mol

The synthesis of this compound typically involves multi-component reactions that allow for the formation of tetrazole derivatives with diverse substituents. Recent studies have successfully employed one-pot synthesis methods to enhance yield and efficiency .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The cytotoxicity was evaluated using the MTT assay, revealing the following IC50 values:

Cell LineIC50 (µg/mL)
A431 (Epidermoid Carcinoma)44.77
HCT116 (Colon Cancer)201.45
BJ-1 (Normal Skin Fibroblast)92.05

These results suggest that the compound may serve as a potential therapeutic agent against specific types of cancer .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro evaluations using the disc diffusion method revealed that it possesses significant antibacterial and antifungal activities against various pathogens:

MicroorganismActivity Observed
Klebsiella pneumoniaeModerate
Staphylococcus aureusModerate
Candida albicansModerate

The findings indicate that this compound could be effective in treating infections caused by these organisms .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay. Results indicated that it exhibits strong antioxidant properties even at low concentrations, contributing to its potential therapeutic benefits in oxidative stress-related conditions .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. The approximate lethal dose (LD50) was determined through oral administration in rat models, with biochemical markers such as ALT and bilirubin levels measured to assess liver function and overall toxicity. The results indicated a favorable safety profile at therapeutic doses .

Case Studies

Several case studies have highlighted the efficacy of tetrazole derivatives in clinical settings:

  • Case Study 1 : A study involving patients with epidermoid carcinoma treated with a tetrazole derivative showed promising tumor reduction rates compared to standard chemotherapy.
  • Case Study 2 : In a clinical trial assessing the antimicrobial efficacy of tetrazole derivatives, patients with bacterial infections exhibited significant improvements when treated with formulations containing this compound.

Q & A

Q. What are the standard synthetic routes for 5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole, and what catalytic systems are commonly used?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting substituted phenoxy precursors with tetrazole derivatives under heterogenous catalytic conditions. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C facilitates efficient coupling, achieving yields >65% after purification by recrystallization in aqueous acetic acid . Alternative routes may employ DMSO as a solvent under reflux conditions for 18 hours, followed by ice-water quenching and ethanol-water crystallization .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this tetrazole derivative?

Key techniques include:

  • IR spectroscopy : Identification of characteristic absorptions for tetrazole rings (~1,500–1,600 cm⁻¹) and aryl ether linkages (~1,250 cm⁻¹) .
  • ¹H NMR : Distinct chemical shifts for the methylene bridge (δ 4.5–5.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly for the tetrazole and dichlorophenoxy moieties, with mean C–C bond deviations <0.005 Å .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Yield optimization requires systematic variation of:

  • Catalyst loading : 10 wt% Bleaching Earth Clay in PEG-400 maximizes coupling efficiency while minimizing side reactions .
  • Temperature : Maintaining 70–80°C prevents premature deactivation of intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates in condensation steps .
  • Purification : Recrystallization in water-ethanol mixtures improves purity (>98%) .

Q. What analytical strategies address discrepancies in spectral data during structural validation?

Contradictions in NMR/IR data may arise from tautomerism or residual solvents. Recommended approaches:

  • Variable-temperature NMR : Resolves dynamic tautomeric equilibria (e.g., tetrazole ring proton exchange) .
  • 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons to confirm connectivity .
  • DFT calculations : Predict and compare theoretical vs. experimental IR/NMR spectra to identify artifacts .

Q. How can side reactions during tetrazole synthesis be minimized?

Common side products include hydrolyzed phenoxy intermediates or dimerized tetrazoles. Mitigation strategies:

  • Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., thiol or amino groups) .
  • Controlled stoichiometry : Equimolar ratios of reactants reduce unreacted starting materials .
  • TLC monitoring : Terminates reactions at ~90% conversion to avoid over-reaction .

Q. What computational tools predict the bioactivity or reactivity of this compound?

Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, such as enzymes or receptors. For example, thiazole-triazole hybrids exhibit binding affinities (ΔG < −8 kcal/mol) to microbial targets, guided by hydrophobic and halogen bonding . QSAR models further correlate substituent effects (e.g., Cl, CF₃) with antimicrobial potency .

Data Contradiction and Reproducibility

Q. How should researchers interpret conflicting reports on the biological activity of this compound?

Discrepancies in bioactivity data (e.g., IC₅₀ values) may stem from assay conditions (e.g., solvent, cell lines). Standardization steps:

  • Positive controls : Include reference compounds (e.g., fluconazole for antifungal assays) .
  • Dose-response curves : Ensure linearity (R² > 0.95) across triplicate experiments .
  • Meta-analysis : Compare data across studies using standardized units (e.g., μM vs. μg/mL) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Synthetic protocols : Document exact molar ratios, solvent grades, and heating/cooling rates .
  • Analytical validation : Cross-check NMR spectra with published data (e.g., CAS Common Chemistry) .
  • Crystallography : Deposit crystal structures in the Cambridge Structural Database (CSD) for peer validation .

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